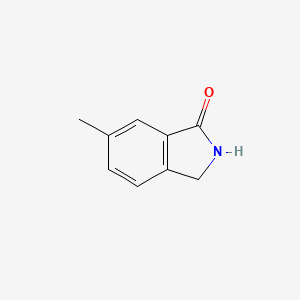

6-Methylisoindolin-1-one

Descripción

Significance of the Isoindolinone Scaffold in Contemporary Chemical Research

The isoindolinone scaffold has garnered considerable attention from scientists for decades due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net Its importance is underscored by its prevalence in both naturally occurring molecules and synthetic drugs, establishing it as a key structural motif in the field of medicinal chemistry.

The isoindolinone framework is a common feature in a variety of natural products, many of which exhibit significant biological activities. nih.govbeilstein-journals.org These naturally occurring compounds have been isolated from various sources, including fungi and plants. nih.govnih.gov For instance, the fungal alkaloid zinnimidine, which contains an isoindolinone core, has been isolated from several phytopathogenic fungi of the genus Alternaria. nih.gov Other notable examples include spirodihydrobenzofuranlactams, such as stachybotrylactam, which are antagonists of endothelin and display potent immunosuppressant activities. beilstein-journals.org The diverse bioactivities associated with these natural products have spurred further research into the synthesis and therapeutic potential of isoindolinone derivatives. nih.gov

In the realm of medicinal chemistry, the isoindolinone scaffold is considered a "privileged structure." researchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. researchgate.netacs.org The versatility of the isoindolinone core allows for the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. acs.orgresearchgate.netontosight.ai This has led to the development of several clinically used drugs containing the isoindoline (B1297411) heterocycle core for treating conditions such as multiple myeloma, leukemia, and hypertension. mdpi.comresearchgate.net The ability to readily modify the isoindolinone structure allows medicinal chemists to fine-tune the pharmacological properties of new compounds, making it a valuable tool in drug discovery. acs.org

Specific Research Focus on 6-Methylisoindolin-1-one

Among the vast family of isoindolinone derivatives, this compound has emerged as a compound of particular interest for researchers. Its specific structure and chemical properties make it a valuable building block in the synthesis of more complex molecules.

This compound is a derivative of the basic isoindolinone structure, distinguished by the presence of a methyl group at the 6-position of the benzene (B151609) ring. The position of this methyl group can influence the molecule's electronic properties and steric interactions, which in turn can affect its reactivity and biological activity when compared to other methylated isomers like 5-Methylisoindolin-1-one. The chemical formula for this compound is C₉H₉NO.

Table 1: Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 58083-55-9 | C₉H₉NO | Methyl group at the 6-position. |

| 5-Methylisoindolin-1-one | 65399-03-3 | C₉H₉NO | Methyl group at the 5-position. |

| 2-Methylisoindolin-1-one | 5342-91-6 | C₉H₉NO | Methyl group on the nitrogen atom. smolecule.comontosight.ai |

| 6-Hydroxy-2-methylisoindolin-1-one | 1344701-44-5 | C₉H₉NO₂ | Hydroxyl group at the 6-position and a methyl group on the nitrogen. americanelements.com |

| 6-Bromo-3-methylisoindolin-1-one | 1629018-50-3 | C₉H₈BrNO | Bromine at the 6-position and a methyl group at the 3-position. fluorochem.co.uk |

This table is generated based on the data available in the provided search results.

The primary significance of this compound in current research lies in its utility as a synthetic intermediate. vulcanchem.com Its structure serves as a starting point for the construction of more elaborate molecules with potential therapeutic applications. The reactivity of the isoindolinone core, combined with the influence of the methyl substituent, allows for a variety of chemical transformations. These transformations can lead to the development of novel compounds that are then screened for various biological activities. While specific investigational agents derived directly from this compound are not detailed in the provided results, the broader class of isoindolinones is actively being explored for new drugs. mdpi.comacs.org The development of efficient synthetic methods for creating substituted isoindolinones is a key area of focus for organic and medicinal chemists. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFIGYBPDNKEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500403 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58083-55-9 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methylisoindolin 1 One and Its Derivatives

Strategic Approaches to Isoindolinone Core Construction

The fundamental assembly of the isoindolinone ring system can be achieved through several strategic approaches, primarily involving cyclization reactions, rearrangement processes, and cascade sequences. These methods provide access to the core structure, which can be further functionalized.

Cyclization Reactions and Rearrangement Processes

Cyclization reactions represent a primary strategy for constructing the isoindolinone core. A common approach involves the intramolecular cyclization of precursors like 2-halobenzamides. Another powerful method is the Ugi four-component reaction (Ugi-4CR), which can generate diamide (B1670390) intermediates that subsequently cyclize to form isoindolinone derivatives under copper catalysis. nih.gov This two-step sequence allows for significant diversity in the final product by varying the initial inputs of 2-halobenzoic acids, isocyanides, amines, and aldehydes. nih.gov

Rearrangement reactions also offer unique pathways to the isoindolinone skeleton. For instance, a novel rearrangement of 2-aryl-3-hydroxyisoindolin-1-ones, when treated with s-butyllithium, yields diastereomeric 3-aminoindan-1-ones. nih.gov This process is believed to proceed through the formation of a singlet carbene followed by an intramolecular C-H insertion. nih.gov Another example involves a stereospecific, ring-expanding skeletal rearrangement of an isoindoline (B1297411) to a tetrahydroisoquinoline, a transformation proceeding through an aziridine (B145994) ring formation and subsequent opening. clockss.org Additionally, a Wittig rearrangement of N-butyl-2-benzyloxybenzamides has been shown to produce diarylmethanol products that can cyclize to form 3-arylphthalides, which are closely related to isoindolinones. mdpi.com

Cascade Reactions for Functionalized Isoindolinones

Cascade reactions, also known as domino or tandem reactions, provide an efficient means to construct complex functionalized isoindolinones in a single pot by combining multiple transformations. These processes are highly atom-economical and can generate significant molecular complexity from simple starting materials. pitt.edupitt.edu

One such approach involves the reaction of ortho-carbonyl-substituted benzonitriles with (chloromethyl)sulfonyl)benzenes, promoted by a simple base like potassium carbonate, to yield 3,3-dialkylated isoindolin-1-ones. acs.org This process can combine up to six elemental steps in one pot. acs.org Another strategy employs a tandem hydrozirconation-iminium ion addition reaction to provide straightforward access to functionalized isoindolinones. pitt.edupitt.edu Furthermore, organocatalyzed asymmetric cascade reactions have been developed to synthesize chiral isoindolinones with high stereoselectivity, constructing up to three stereocenters in a sequence of two reactions. rsc.org Electrochemical methods have also been utilized to initiate cascade reactions, such as the reaction between anilines and 2-formyl benzonitrile (B105546) to produce 3-N-aryl substituted isoindolinones. nih.gov

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of isoindolinones, offering powerful tools for C-H activation, carbonylation, and cross-coupling reactions. Catalysts based on palladium, copper, and rhodium are particularly prominent in these methodologies.

Palladium-Catalyzed Direct C-H Carbonylation

Palladium-catalyzed reactions are a cornerstone for modern isoindolinone synthesis. Direct C-H carbonylation of benzylamines is an effective method where a C-H bond is converted into a C-C bond with the incorporation of carbon monoxide (CO). acs.orgresearchgate.net To avoid the use of toxic CO gas, surrogates like benzene-1,3,5-triyl triformate (TFBen) have been successfully employed, allowing the reaction to proceed under gas-free conditions. acs.orgorganic-chemistry.org A plausible mechanism involves the initial coordination of the palladium(II) catalyst to the benzylamine, followed by ortho-C-H activation to form a palladacycle intermediate. acs.org Subsequent CO insertion and reductive elimination yield the isoindolinone product and a Pd(0) species, which is then reoxidized to complete the catalytic cycle. acs.org

Another innovative approach is the dehydrogenative C–H cyclization of 2-benzyl-N-mesylbenzamides. nih.govrsc.org This method remarkably uses Pd/C as a catalyst and does not require any stoichiometric oxidants, with hydrogen gas being the only detectable by-product. nih.govrsc.org This process is tolerant of various functional groups, including electron-donating and withdrawing groups, as well as heterocyclic structures like thiophene (B33073) and indole. nih.gov

Table 1: Examples of Palladium-Catalyzed Isoindolinone Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| N-Methoxy benzamides | Pd(OAc)₂, Air | 3-Imino-isoindolinones | Good | nih.gov |

| 2-Benzyl-N-mesylbenzamides | Pd/C, Na₂HPO₄ | Isoindolinone derivatives | Good | nih.gov |

| Benzylamines | Pd(OAc)₂, TFBen, Cu(OAc)₂ | Isoindolinone derivatives | up to 95% | acs.org |

Copper-Mediated Synthesis of Isoindolinone Derivatives

Copper catalysis provides a cost-effective and versatile alternative for synthesizing isoindolinone derivatives. One notable method is the copper-catalyzed intramolecular C(sp³)–H functionalization of 2-alkyl-N-substituted benzamides. thieme-connect.comorganic-chemistry.org This approach avoids the need for pre-halogenated substrates or expensive transition metals. organic-chemistry.org Another strategy involves a three-component tandem reaction using methyl 2-formylbenzoate, a primary aryl amine, and a terminal alkyne, catalyzed by Cu(OTf)₂. cdnsciencepub.comcdnsciencepub.com This A³-coupling (aldehyde-alkyne-amine) based methodology efficiently assembles propargyl-isoindolinone cores. cdnsciencepub.com

Copper catalysts are also employed in aerobic domino processes. For instance, ortho-formyl cinnamates can react with various amines in the presence of a copper catalyst under an oxygen atmosphere to produce isoindolin-1-ylidene derivatives, which can be converted to the isoindolinone pharmacophore. pkusz.edu.cn

Table 2: Examples of Copper-Mediated Isoindolinone Synthesis

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| 2-Alkyl-N-substituted benzamides | Cu catalyst | Functionalized isoindolinones | thieme-connect.comorganic-chemistry.org |

| Methyl 2-formylbenzoate, aniline, alkyne | Cu(OTf)₂ | Propargyl-isoindolinones | cdnsciencepub.comcdnsciencepub.com |

| ortho-Formyl cinnamates, amines | CuBr₂, O₂ | Isoindolin-1-ylidene derivatives | pkusz.edu.cn |

| Ugi-4CR diamides | Cu catalyst | Isoindolinone derivatives | nih.gov |

Rhodium(III)-Catalyzed Methods for Substituted Isoindolinones

Rhodium(III) catalysts, particularly pentamethylcyclopentadienyl rhodium ([Cp*RhCl₂]₂), have emerged as powerful tools for C-H activation and annulation reactions to form substituted isoindolinones. thieme-connect.comresearchgate.net These methods are valued for their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.netmdpi.com

One strategy involves the intramolecular C(sp³)–H amidation of N-substituted 2-methylbenzamides. thieme-connect.comresearchgate.net The addition of L-alanine as a ligand can significantly enhance the reactivity of the rhodium catalyst. thieme-connect.comresearchgate.net This reaction proceeds via a C(sp³)–H bond activation of the methyl group to furnish the isoindolinone product. thieme-connect.com Another approach is the [4+1] annulation of benzamides with various one-carbon synthons like vinyl cyclic carbonates, diazo compounds, or propargyl alcohols. mdpi.comacs.org For instance, the reaction of N-methoxy benzamides with maleimides leads to isoindolinone spirosuccinimides through a sequence of N-H/C-H/N-O bond activations. researchgate.net Rhodium(III) catalysis also enables the reaction of benzamides with alkenes, alkynes, and cyclopropanols to generate a diverse array of substituted isoindolinones. thieme-connect.comacs.org

Table 3: Examples of Rhodium(III)-Catalyzed Isoindolinone Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| N-Methoxy-2-methylbenzamide | (self-cyclization) | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | 6-Methylisoindolin-1-one | thieme-connect.com |

| Benzamides | Vinyl Cyclic Carbonates | CpRh(MeCN)₃₃ | Substituted Isoindolinones | acs.org |

| N-Methoxy benzamides | Maleimides | [CpRhCl₂]₂ | Isoindolinone spirosuccinimides | researchgate.net |

| Benzamides | Propargyl alcohols | [CpRhCl₂]₂, AgSbF₆ | Isoindolinones with quaternary carbon | mdpi.com |

| Oxazolines | Cyclopropanols | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | C3-substituted isoindolin-1-ones | acs.org |

Metal-Free Synthetic Pathways

In recent years, a significant shift towards transition-metal-free synthetic protocols has been observed, driven by the need for greener, more sustainable chemical processes. rsc.orgfrontiersin.org Transition metal-based pathways can be associated with environmental toxicity and high costs, making metal-free alternatives particularly attractive for industrial applications. rsc.org These methods often provide unique selectivity and substrate tolerance, representing an important alternative to conventional metal-catalyzed reactions. frontiersin.org

Base-promoted cascade reactions offer an efficient and atom-economical approach to the isoindolin-1-one (B1195906) core. acs.orgnih.gov A notable metal-free method involves the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. acs.orgnih.govnih.gov This process is promoted by an inexpensive and environmentally benign base, such as potassium carbonate (K₂CO₃), and can combine up to six elemental steps in a single pot without the need to isolate intermediates. acs.orgnih.gov

The cascade sequence typically involves the deprotonation of the pronucleophile, its subsequent nucleophilic addition to the carbonyl group, ring closure, and a Dimroth rearrangement to form the final isoindolin-1-one product. acs.org This strategy is effective for producing isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones from readily available starting materials under mild conditions. acs.orgnih.gov

Table 1: Examples of Substituted 3-Methyleneisoindolin-1-ones Synthesized via Base-Promoted Cascade Reaction nih.gov

| Product | Starting Materials | Base/Solvent | Yield | Melting Point (°C) |

| (Z)-3-(((4-Methoxyphenyl)sulfonyl)methylene)isoindolin-1-one | 2-Formylbenzonitrile, ((Chloromethyl)sulfonyl)benzene | K₂CO₃ / DMF | 70% | 200–201 |

| (Z)-6-Chloro-3-(((4-nitrophenyl)sulfonyl)methylene)isoindolin-1-one | 2-Formyl-5-chlorobenzonitrile, ((Chloromethyl)sulfonyl)benzene | K₂CO₃ / DMF | 72% | 234–235 |

| (Z)-6-Bromo-3-(((4-nitrophenyl)sulfonyl)methylene)isoindolin-1-one | 2-Formyl-5-bromobenzonitrile, ((Chloromethyl)sulfonyl)benzene | K₂CO₃ / DMF | 54% | 227–228 |

Note: The table is generated based on data for analogous structures as reported in the cited literature.

Photochemical methods provide a powerful and often overlooked tool for forging complex chemical bonds. The photodecarboxylative addition of carboxylates to phthalimides represents a versatile and efficient key step in the synthesis of isoindolinone derivatives. dcu.ieresearchgate.net This reaction proceeds via a photo-induced electron transfer (PET) mechanism, where irradiation of a phthalimide (B116566) in the presence of a carboxylate leads to the formation of 3-hydroxy-isoindolin-1-ones. dcu.iejcu.edu.au

These hydroxy-isoindolinone intermediates can be readily dehydrated under acidic conditions to furnish the corresponding 3-(alkyl or aryl)methyleneisoindolin-1-ones. researchgate.netjcu.edu.au The process is notable for its use of readily available carboxylates as alkylation agents and its applicability to a wide range of substrates. researchgate.net For instance, N-methylphthalimide has been used as a model substrate, irradiated at 300 nm in the presence of potassium carboxylates, to yield the desired addition products in moderate to good yields. dcu.ie

Table 2: Synthesis of 3-Arylmethylene-1H-isoindolin-1-ones via Photodecarboxylative Addition researchgate.net

| Phthalimide Substrate | Carboxylic Acid | Addition Product Yield | Final Product |

| N-Methylphthalimide | Phenylacetic acid | 70-90% | (Z)-3-Benzylidene-2-methylisoindolin-1-one |

| N-Methylphthalimide | 4-Methoxyphenylacetic acid | 76% | (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one |

| N-(Bromoalkyl)phthalimide | Arylacetic acids | Varies | N-Diaminoalkylated 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones |

Note: The table is generated based on data reported in the cited literature.

Large-Scale Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory setting to large-scale production presents a distinct set of challenges and objectives. asischem.comgd3services.com Process chemistry focuses on developing safe, consistent, and cost-effective manufacturing processes capable of producing kilograms or more of a target compound. asischem.comgd3services.com This involves optimizing reaction conditions, substituting expensive or hazardous reagents with economical alternatives, and designing shorter, more efficient synthetic sequences. asischem.com

For a compound like this compound, a key intermediate for various applications, process optimization is crucial. This includes improving the yield of synthetic steps and minimizing the formation of byproducts that complicate purification. qut.edu.au An example of a scalable synthesis for a related derivative is the preparation of 6-(chloromethyl)-2-methylisoindolin-1-one, which has been synthesized and characterized with a reported yield of 56%. nih.govacs.org Such procedures, which are well-documented and reproducible, form the foundation for a successful scale-up campaign. asischem.com A dedicated project manager typically oversees the transfer of this vital project knowledge to a larger-scale manufacturing plant to ensure a smooth transition. asischem.com

Chemical Transformations and Derivatization Strategies of 6 Methylisoindolin 1 One

Functionalization at the Nitrogen Atom

The secondary amine within the lactam ring of 6-Methylisoindolin-1-one is a key site for functionalization. The nitrogen atom can act as a nucleophile, enabling reactions such as alkylation and acylation to introduce a wide range of substituents. vulcanchem.comsmolecule.com For instance, N-substituted isoindolin-1-ones can be prepared through various methods, including the reaction with alkyl halides. smolecule.com

Modern synthetic methods provide access to both N-substituted and N-unprotected isoindolinones. Rhodium(III)-catalyzed intramolecular C(sp³)–H amidation of N-methoxy-2-methylbenzamides represents an efficient route to N-unprotected isoindolinones. thieme-connect.comsorbonne-universite.fr In this process, the N-methoxy group serves as a precursor that is cleaved to yield the N-H functionality. Furthermore, multicomponent reactions and classical named reactions like the Bischler-Napieralski synthesis offer pathways to diverse N-substituted isoindolinone derivatives. smolecule.com

Modifications on the Benzene (B151609) Ring

The benzene ring of the isoindolinone scaffold can be functionalized through various aromatic substitution reactions. The methyl group at the 6-position influences the regioselectivity of these transformations. Direct bromination of a methylisoindolinone core, for example, can be achieved using reagents like N-bromosuccinimide (NBS) to yield bromo-substituted derivatives. These halogenated intermediates are valuable for further modifications, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl or other organic fragments.

Transition metal-catalyzed C–H activation is a powerful strategy for regioselective modification of the benzene ring. smolecule.com Catalysts based on rhodium and palladium have been successfully employed to introduce functional groups at specific positions on the aromatic core, bypassing the need for pre-functionalized substrates. thieme-connect.comacs.org

Derivatization at the Lactam Carbonyl

The lactam carbonyl group is another key reactive site in the this compound structure. It can undergo reduction using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding 3-hydroxyisoindolinone or fully reduced isoindoline (B1297411) derivatives. smolecule.com

Furthermore, the position adjacent to the carbonyl (C-3) can be functionalized. For example, 3-(arylmethylene)isoindolin-1-ones can be synthesized via Horner-Wadsworth-Emmons condensation of corresponding phosphonates with aldehydes. researchgate.net Nickel-catalyzed tandem C(sp²)–H bond activation and annulation reactions also provide access to 3-methyleneisoindolin-1-one (B1254794) scaffolds. researchgate.net These reactions introduce an exocyclic double bond at the C-3 position, creating a key structural motif for further derivatization.

Stereoselective Syntheses of Chiral Derivatives

The development of stereoselective methods to produce chiral isoindolinone derivatives is of significant interest due to their prevalence in bioactive molecules. A notable modern approach is the photochemical deracemization of related 4,7-diaza-1-isoindolinones. acs.orgnih.gov This method uses a chiral photosensitizer that selectively interacts with one enantiomer of the racemic substrate through a photoinduced hydrogen atom transfer, leading to an enrichment of the other enantiomer with high enantiomeric excess (up to 99% ee). nih.govresearchgate.net

Other stereoselective strategies include the copper-catalyzed asymmetric hydroboration of methylene (B1212753) isoindolinone compounds and the palladium-catalyzed diastereoselective hydrogenation of N-substituted 3-methyleneisoindolin-1-ones. researchgate.netacs.org The latter approach has achieved diastereomeric excesses of up to 67% using a palladium catalyst modified with a chiral ligand like cinchonidine. researchgate.net Additionally, π-cationic cyclization of precursors derived from chiral phthalimides has been used to construct chiral spiro indane and benzazepine derivatives. researchgate.net

| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Photochemical Deracemization | Chiral Benzophenone (B1666685) Photocatalyst | 3-Substituted 4,7-Diaza-1-isoindolinones | Photoinduced H-atom transfer | Up to 99% ee | acs.orgnih.govresearchgate.net |

| Asymmetric Hydroboration | Copper Catalyst | Methylene Isoindolinones | Hydroboration of C=C bond | Chiral alcohol derivatives | acs.org |

| Diastereoselective Hydrogenation | Pd/C with Chiral Modifier (e.g., Cinchonidine) | N-Substituted 3-Methyleneisoindolin-1-ones | Hydrogenation of exocyclic C=C bond | Up to 67% de | researchgate.net |

Chemo- and Regioselective Reactions for Novel Scaffolds

Controlling chemo- and regioselectivity is crucial for synthesizing complex molecules from the this compound scaffold. nih.govnih.gov Ruthenium-catalyzed alkyne cyclotrimerization reactions have been developed for the regioselective synthesis of substituted isoindolinones in sustainable solvents. ucl.ac.uk This approach allows for the construction of the isoindolinone core with specific substitution patterns on the benzene ring.

Transition-metal catalysis plays a pivotal role in achieving high selectivity. Rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate is a highly regioselective method for producing 3-methyleneisoindolin-1-ones. researchgate.net The choice of catalyst and directing group is instrumental in dictating the site of functionalization, enabling the selective modification of one reactive site over others in the molecule.

Intramolecular Cyclization Reactions for Fused Heterocycles

Intramolecular cyclization is a fundamental strategy for constructing the isoindolinone ring system and for building more complex, fused heterocyclic structures. uomustansiriyah.edu.iq A prominent example is the Rhodium(III)-catalyzed intramolecular C(sp³)–H amidation of 2-methyl-N-methoxybenzamides, which efficiently forms the five-membered lactam ring of N-unprotected isoindolinones. thieme-connect.comsorbonne-universite.fr

The isoindolinone core can also serve as a building block for creating larger fused systems. For example, derivatives can be elaborated to form isoindolobenzazepines. researchgate.net Furthermore, intramolecular photoinduced electron-transfer (PET) cyclization reactions have been used to synthesize novel cyclic peptide analogs containing a rigid isoindolinone fragment, demonstrating a sophisticated application of this strategy. nih.gov General methods, such as the intramolecular cyclization of appropriately substituted organic azides, also offer pathways to various N-heterocyclic systems. researchgate.net

Photoinduced Isomerization Phenomena

Photochemistry offers unique pathways for the transformation of isoindolinone derivatives. Recent advancements have demonstrated the use of photoinduced processes to control stereochemistry. In the photochemical deracemization of diaza-isoindolinones, a chiral catalyst absorbs light and selectively abstracts a hydrogen atom from one enantiomer of the substrate. acs.orgresearchgate.net This process generates a short-lived intermediate which, upon thermal back-hydrogen-atom transfer, leads to the formation of the racemate, effectively depleting the reactive enantiomer and enriching the unreactive one. nih.govresearchgate.net

While direct photoinduced isomerization of the this compound ring itself is not widely documented, related photochemical reactions highlight the potential of this approach. For example, photodecarboxylative addition of carboxylates to phthalimides can be used to synthesize 3-substituted isoindolin-1-ones. researchgate.net Moreover, fundamental studies on other aromatic systems, such as Schiff bases, have detailed photoinduced rotational isomerization around single bonds upon UV irradiation, a principle that could potentially be applied to manipulate the conformation of substituted isoindolinones. rsc.org

Advanced Characterization and Spectroscopic Analysis of 6 Methylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different locations will resonate at different frequencies. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.

For 6-Methylisoindolin-1-one, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the isoindolinone ring, the methyl (-CH3) group protons, and the amine (-NH) proton. The integration of these signals would correspond to the number of protons in each unique environment.

As a reference, the ¹H NMR spectrum of the closely related compound, 6-amino-2,3-dihydroisoindolin-1-one , shows characteristic signals that help in predicting the spectrum of this compound. In the ¹H NMR spectrum of 6-amino-2,3-dihydroisoindolin-1-one (400 MHz, DMSO-d6), the following signals are observed: a singlet for the methylene protons at δ 4.15 ppm, a singlet for the amine protons at δ 5.26 ppm, and multiplets for the aromatic protons at δ 6.77, 6.80, and 7.16 ppm, along with a singlet for the amide proton at δ 8.29 ppm. chim.it For this compound, the methyl protons would likely appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.8 | m | 3H |

| -CH₂- (ring) | ~4.3 | s | 2H |

| -CH₃ | ~2.4 | s | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon signal indicates its chemical environment, such as whether it is part of an aromatic ring, a carbonyl group, or an alkyl chain.

For this compound, one would expect to see signals corresponding to the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon signal would appear significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the range of 110-150 ppm, while the methylene and methyl carbons would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 165 - 175 |

| Aromatic C | 120 - 150 |

| -CH₂- (ring) | 40 - 50 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would help to confirm the connectivity between the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different fragments of a molecule. For instance, it could show correlations between the methyl protons and the aromatic ring carbons, confirming the position of the methyl group. It would also show a correlation between the methylene protons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the key functional groups are the amide and the aromatic ring. The IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1650 - 1700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₉NO), the exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can provide further structural information. For example, the loss of the methyl group or cleavage of the lactam ring could lead to characteristic fragment ions.

As an example, the mass spectrum of 6-amino-2,3-dihydroisoindolin-1-one shows a molecular ion peak at m/z 149.2 ([M+H]⁺), confirming its molecular weight. chim.it

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| [M]⁺ Peak (m/z) | 147 |

X-ray Diffraction Analysis for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database. However, the crystal structures of other isoindolinone derivatives have been reported, providing insights into the general planarity of the bicyclic system and the typical bond lengths and angles for this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoinduced Phenomena of this compound

The study of the interaction of ultraviolet and visible light with this compound provides valuable insights into its electronic structure and potential for photoinduced transformations. While specific, detailed spectroscopic studies exclusively focused on this compound are not extensively documented in publicly available literature, analysis of closely related isoindolinone and isoindole-1,3-dione derivatives allows for a scientifically grounded extrapolation of its expected properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic and heterocyclic compounds like this compound, these transitions are typically of the π → π* type.

Based on studies of related isoindole-1,3-dione compounds, it is anticipated that this compound will exhibit strong absorption in the near-ultraviolet (NUV) region. Research on a series of isoindole-1,3-dione derivatives has shown maximum absorbance peaks (λmax) consistently appearing between 229 and 231 nm. researchgate.net The core isoindolin-1-one (B1195906) structure, which contains a benzene (B151609) ring fused to a five-membered lactam ring, constitutes the primary chromophore responsible for this absorption. The methyl group at the 6-position is an auxochrome and is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted isoindolin-1-one, although this effect is generally modest.

The expected UV-Vis absorption data for this compound, inferred from related structures, are summarized in the table below. It is important to note that these are estimated values and experimental verification is required for precise characterization.

| Parameter | Expected Value | Transition Type | Solvent |

|---|---|---|---|

| λmax | ~230 - 240 nm | π → π* | Dichloromethane (CH2Cl2) |

Photoinduced Phenomena

The absorption of UV radiation can lead to a variety of photoinduced phenomena, including fluorescence, phosphorescence, and photochemical reactions. The isoindolin-1-one scaffold is known to be photoactive, participating in several types of light-induced transformations.

Detailed research findings on related systems suggest potential photochemical pathways for this compound. For instance, the synthesis of isoindolin-1-one derivatives can be achieved through photodecarboxylative addition of carboxylates to phthalimides, indicating the susceptibility of the phthalimide-like structure within the isoindolin-1-one core to photo-induced electron transfer processes. researchgate.net Furthermore, metal-free photoredox catalysis has been employed for the generation of amidyl radicals from related benzamides, which then undergo cyclization to form isoindolinones. organic-chemistry.org This points to the potential for this compound to engage in radical-mediated reactions upon photoexcitation.

While specific fluorescence and phosphorescence data for this compound are not available, the general photochemistry of this class of compounds suggests that upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via non-radiative decay (heat) or by emitting a photon (fluorescence). Alternatively, it can undergo intersystem crossing to a triplet state (T₁), from which it may phosphoresce or initiate photochemical reactions. Given the documented photoreactivity of the isoindolinone core, it is plausible that photochemical pathways may be a significant deactivation channel for the excited state of this compound.

The potential photoinduced reactions of this compound are summarized in the following table, based on the reactivity of analogous compounds.

| Phenomenon | Description | Relevance to this compound |

|---|---|---|

| Photo-induced Electron Transfer (PET) | Transfer of an electron to or from the excited state of the molecule. | The isoindolin-1-one core is susceptible to PET, as seen in photodecarboxylative syntheses of related structures. researchgate.net |

| Radical Formation | Generation of radical species upon photoexcitation. | Amidyl radicals can be formed from related structures under photoredox conditions, leading to cyclization. organic-chemistry.org |

| Isomerization/Decomposition | Structural rearrangement or breakdown of the molecule upon exposure to light and air. | Derivatives such as 3-phenylmethyleneisoindolin-1-one have been noted to undergo isomerization and oxidative decomposition. researchgate.net |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those derived from wave function theory or Density Functional Theory (DFT), are fundamental in describing the intrinsic properties of a molecule. mdpi.comnih.gov These methods are used to determine the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties.

For the isoindolin-1-one (B1195906) class of compounds, these calculations provide critical data on:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding charge transfer within the molecule and its propensity to engage in chemical reactions. nih.gov Studies on related heterocyclic systems often show the HOMO localized over the aromatic ring system, while the LUMO is distributed over the lactam (the five-membered ring containing the nitrogen and carbonyl group), indicating sites susceptible to nucleophilic and electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are calculated to visualize the charge distribution on the molecular surface. researchgate.net These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For isoindolinone derivatives, the carbonyl oxygen typically represents a region of high negative potential. researchgate.net

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity are calculated to provide a quantitative measure of a molecule's reactivity and stability. mdpi.commdpi.com These parameters are instrumental in comparing the reactivity of different substituted isoindolinones.

Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Scaffolds (Note: This table is illustrative of typical data obtained for the isoindolin-one class and not specific to 6-Methylisoindolin-1-one)

| Descriptor | Typical Significance | Application to Isoindolin-1-ones |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the polarity of the molecule. | Influences solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. mdpi.comscispace.com For the synthesis and functionalization of isoindolin-1-ones, DFT studies can elucidate reaction pathways and predict regioselectivity and stereoselectivity.

Key applications of DFT in this context include:

Tandem Reaction Mechanisms: The synthesis of 3-substituted isoindolinones can proceed through tandem aldol/cyclization reactions. researchgate.net DFT calculations can model the entire reaction coordinate, identifying the structures of intermediates and the transition states connecting them, thereby confirming the proposed mechanism.

Cycloaddition Reactions: Isoindolin-1-one precursors can be involved in cycloaddition reactions. DFT is used to determine whether these reactions proceed via a concerted or stepwise mechanism and to predict which regioisomeric product will be favored by comparing the activation energies of the different possible pathways. pku.edu.cn

Catalyst Effects: DFT can model the role of catalysts in isoindolin-1-one synthesis. For instance, it can explain how a catalyst lowers the activation energy of a key step or how it controls the stereochemical outcome of a reaction.

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand how isoindolin-1-one derivatives function as therapeutic agents, it is essential to study their interactions with biological targets like proteins and enzymes. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoindolin-1-one derivative) when bound to a receptor to form a stable complex. nih.gov Docking studies on various isoindolin-1-one inhibitors have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes like urease and PI3Kγ. acs.orgmdpi.com The results are often quantified by a docking score, which estimates the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation can assess the stability of the docked pose, revealing how the ligand and protein adjust their conformations to optimize binding. mdpi.com These simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity.

Table 2: Example of Molecular Docking Results for Isoindolin-1-one Derivatives against a Target Enzyme (Note: This table presents hypothetical, yet representative, data for a series of isoindolin-1-one derivatives to illustrate typical docking study outcomes.)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A (H) | -7.5 | Tyr221, Asp361 | Hydrogen Bond, Hydrophobic |

| Derivative B (Cl) | -8.2 | Tyr221, Arg336, Asp361 | Hydrogen Bond, Pi-Alkyl |

| Derivative C (OCH3) | -7.9 | Asp361, His134 | Hydrogen Bond |

| Derivative D (CH3) | -7.7 | Tyr221, Leu330 | Hydrophobic |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. mdpi.com Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for rational drug design. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com For a series of isoindolin-1-one inhibitors, these models correlate the compounds' biological activities (e.g., IC50 values) with their 3D steric and electrostatic fields. The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. ingentaconnect.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a class of isoindolin-1-one inhibitors can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Fragment-Based Design: Insights from SAR and computational models can guide the design of new, more potent compounds. mdpi.com By analyzing the SAR of a series of isoindolin-1-one derivatives, researchers can identify which substituents at specific positions enhance activity, leading to the design of optimized inhibitors. mdpi.comresearchgate.net

Biological and Pharmacological Research on 6 Methylisoindolin 1 One Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of the isoindolin-1-one (B1195906) chemical structure have demonstrated notable potential as anticancer agents through various mechanisms of action.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which isoindolin-1-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, a derivative known as 6-bromomeisoindigo has been shown to induce apoptosis in 95% of CD133+ pancreatic cancer cells. nih.gov Similarly, 3-hetarylamino derivatives of isoquinolinone have demonstrated selective activity against breast cancer cell lines, particularly MDA-MB-468 and MCF7. univ.kiev.ua Another related compound, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC), induces apoptosis in a dose- and time-dependent manner in Jurkat and HL-60 leukemia cell lines. mdpi.com

Inhibition of Tumor Growth in Preclinical Models

The anticancer potential of isoindolin-1-one related structures has been observed in preclinical animal models. Mesenchymal stem cells (MSCs), for example, can inhibit tumor growth by promoting apoptosis and targeting signaling pathways like Akt. nih.gov In studies on multiple myeloma, the peritumoral injection of human umbilical cord-derived MSCs (hUC-MSC) led to a twenty-fold decrease in tumor size compared to controls. nih.gov While not direct derivatives of 6-methylisoindolin-1-one, these studies on related structures and cell-based therapies highlight the therapeutic potential of targeting tumor growth in vivo.

Modulation of Key Signaling Pathways

Isoindolin-1-one derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer. A series of these derivatives have been investigated as potent inhibitors of PI3Kγ, a key component of the PI3K/AKT/mTOr signaling pathway. nih.govmdpi.com This pathway is crucial for regulating cell proliferation, growth, and apoptosis, and its overexpression is linked to gastric cancer. nih.gov Furthermore, derivatives of 6-amido-4-aminoisoindoline-1,3-dione have been identified as inhibitors of S6K1, a principal kinase downstream of the PI3K/mTOR pathway, which is implicated in the progression of several types of breast cancer. researchgate.net

| Compound Class | Target Pathway/Protein | Cancer Type | Effect |

| Isoindolin-1-one derivatives | PI3Kγ | Gastric Carcinoma | Inhibition of PI3K/AKT/mTOR pathway |

| 6-amido-4-aminoisoindoline-1,3-dione derivatives | S6K1 | Breast Cancer | Inhibition of cell growth |

| 6-bromomeisoindigo | Stat3-associated tyrosine kinases | Pancreatic Cancer | Induction of apoptosis in CD133+ cells |

| 3-hetarylamino isoquinolinone derivatives | Not specified | Breast Cancer (MCF7, MDA-MB-468) | Growth inhibition |

Bromodomain Inhibition (e.g., Brd4)

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate gene transcription and are validated targets in cancer. nih.gov While research on this compound itself is specific, related heterocyclic compounds have shown promise. For instance, 6-methylquinazolin-4(3H)-one based compounds have been identified as novel binders of the non-BET bromodomain-containing protein BRD9, showing selectivity over BRD4. cnr.it Small molecule inhibitors of BRD4, such as JQ1, are known to ameliorate proinflammatory responses. mdpi.com The interaction of BRD4 with the folate pathway enzyme MTHFD1 suggests a link between metabolism and transcriptional regulation, opening possibilities for synergistic treatments with BRD4 inhibitors and antifolates. nih.gov

Antimicrobial Efficacy

The isoindolin-1-one scaffold is also a promising framework for the development of new antimicrobial agents.

Antibacterial Spectrum and Potency against Bacterial Strains

Derivatives of isoindolin-1-one have demonstrated a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, N-substituted isoindolin-1-ones have been prepared and evaluated as novel antimicrobial agents. nih.gov Certain isoindolinone derivatives have shown promising activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli. derpharmachemica.com

Specific research has yielded potent derivatives:

Novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety exhibited significant activity against phytopathogenic bacteria. One compound, Y8, showed a half-maximal effective concentration (EC50) of 21.3 μg/mL against Xanthomonas oryzae pv oryzae (Xoo). nih.gov

Two new isoindolin-1-ones, tobindoles E and F, isolated from sun-cured tobacco, showed high antibacterial activity against 11 microbial strains from the oral saliva of smokers. researchgate.net

Related isoquinoline (B145761) derivatives have demonstrated potent activity against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Potency (MIC/EC50/Other) |

| Isoindolinone derivatives | B. subtilis, S. aureus, M. roseus, E. coli | MIC: 0.328-3.6 mg/ml derpharmachemica.com |

| Isoindoline-1-one with piperidine (Y8) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 21.3 μg/mL nih.gov |

| Isoindoline-1-one with piperidine | Pseudomonas syringae pv actinidiae (Psa) | Good activity nih.gov |

| Isoindoline-1-one with piperidine | Xanthomonas axonopodis pv.citri (Xac) | Good activity nih.gov |

| Tobindoles E and F | 11 oral microbial strains | High activity researchgate.net |

| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRSA (fluoroquinolone-resistant) | MIC: 4-8 µg/mL nih.gov |

Antifungal Properties

Derivatives of the isoindolinone core structure have demonstrated notable antifungal activity against a range of pathogenic fungi. Studies have evaluated these compounds against various fungal strains, revealing that specific structural modifications can lead to potent and broad-spectrum antifungal effects.

For instance, a series of N-substituted isoindolin-1-one-3-phosphonates were tested for their antimicrobial properties. Among them, compound 4d was identified as having the lowest minimum inhibitory concentration (MIC) against Candida albicans, indicating its potential as an effective antifungal agent. africaresearchconnects.com In another study, novel isoindolinone derivatives were synthesized and assessed, with compound 2f, which contains a cyclohexanol (B46403) group, showing a broad spectrum of potent antimicrobial activity against both fungi and bacteria. nih.gov The antifungal activity of certain isoindole derivatives has also been confirmed against species such as Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Further research into isoindoline-2-yl putrescines showed that while they had limited effect on mycelial growth on agar (B569324) plates at 50 μg/mL, they demonstrated significant in vivo efficacy in mitigating Botrytis cinerea infection at a concentration of 100 μg/mL. nih.gov Specifically, one derivative, ISP3, showed curative and protective activities of 91.9% and 92.6%, respectively. nih.gov This compound also effectively halted the expansion of lesions caused by gray mold, Sclerotic rot, and Fusarium scabs. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of isoindolinone derivatives and related heterocyclic compounds are believed to stem from various mechanisms of action. One of the prominent proposed mechanisms, particularly for antibacterial activity, is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govmdpi.com Quinolone-based compounds, which share structural similarities with certain heterocyclic scaffolds, are well-known inhibitors of DNA gyrase and topoisomerase IV. derpharmachemica.com Molecular docking studies on some novel quinoline (B57606) derivatives have explored the binding affinity of these ligands toward the active site of the DNA gyrase enzyme. nih.gov

Beyond DNA gyrase inhibition, other mechanisms have been observed. For example, studies on certain isoindoline-1-one derivatives designed for activity against plant pathogens revealed that their mode of action may involve the disruption of the bacterial cell membrane. acs.org Scanning electron microscopy showed that one such derivative induced the collapse of the cell membrane in Xanthomonas oryzae pv oryzae. acs.org Proteomic analysis further suggested that this compound might also interfere with the formation of bacterial biofilms, indicating a multifunctional antibacterial effect. acs.org For antifungal action, one study on isoindoline-2-yl putrescines proposed a mechanism involving the activation of autophagy in fungi, leading to autophagic vacuolization and the formation of numerous autophagosomes within the mycelia. nih.gov

Anti-inflammatory Effects and Immunomodulation

Derivatives of isoindolinone and structurally related indolin-2-ones have been investigated for their potential as anti-inflammatory agents. researchgate.net Research indicates that these compounds can modulate the inflammatory response through various pathways, including the suppression of key inflammatory molecules and the attenuation of signaling cascades that lead to inflammation.

One study synthesized nineteen 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. nih.govmdpi.comnih.gov Among these, the compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as having the most potent anti-inflammatory properties, significantly inhibiting nitric oxide production associated with inflammation. nih.govmdpi.comnih.gov

Suppression of Inflammatory Mediators (e.g., COX-2, iNOS)

A key mechanism behind the anti-inflammatory effects of these derivatives is their ability to inhibit the expression and activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com The COX-2 enzyme is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) as it is responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.govmdpi.com

Studies have shown that certain isoindoline-1,3-dione derivatives exhibit good inhibitory activity against COX enzymes. researchgate.net The derivative 3-(3-hydroxyphenyl)-indolin-2-one was found to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. mdpi.comnih.gov Furthermore, this compound was shown to decrease the expression of iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells, which in turn reduces the production of nitric oxide, a key inflammatory mediator. mdpi.com The inhibition of COX-2 can also lead to a reduction in the expression of IL-6 at inflammatory sites. nih.gov

Attenuation of Transcriptional Factor Activation

The anti-inflammatory activity of isoindolinone and related derivatives also extends to the modulation of intracellular signaling pathways that control the genetic expression of inflammatory mediators. Specifically, these compounds have been shown to inhibit the activation of key transcriptional factors like nuclear factor-kappa B (NF-κB). nih.govnih.gov

The NF-κB pathway is a critical regulator of the immune response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. The compound 3-(3-hydroxyphenyl)-indolin-2-one significantly inhibited lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways. nih.govmdpi.comnih.gov By preventing the activation of these transcriptional factors, these derivatives can effectively downregulate the production of a wide array of inflammatory molecules, thereby exerting a broad anti-inflammatory effect.

Neuropharmacological Potential

The isoindolinone scaffold and its derivatives have attracted attention for their potential effects on the central nervous system (CNS). Research has explored their utility in addressing neurological and psychiatric conditions, with studies pointing towards possible anxiolytic and anticonvulsant properties.

Anxiolytic and Anticonvulsant Properties

Several studies have synthesized and evaluated isoindolinone and related derivatives for their ability to prevent or reduce seizures and anxiety. A series of N-arylisoindoline analogs were synthesized and shown to provide protection against pentylenetetrazole-induced seizures. researchgate.net Two compounds, in particular, demonstrated activity comparable to the reference drug phenytoin. researchgate.net

In another investigation, a series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant effects. nih.gov The most active compound, designated (2a), was found to increase the latency to the first seizure, reduce the duration of seizures, and lower the mortality rate in preclinical models, suggesting it is a promising new anticonvulsant prototype. nih.gov Similarly, various 2-oxoindoline derivatives were tested, with the parent compound showing potent anticonvulsant activity by suppressing the tonic phase of pentetrazole-induced seizures and offering complete protection against maximal electroshock seizures at certain doses. nih.gov Furthermore, newly synthesized 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives also showed protective effects against pentylenetetrazole-induced seizures. nih.govnih.gov

Modulation of Neurodegenerative Processes

The isoindolin-1-one framework, a core structure related to this compound, has been identified as a valuable scaffold in the development of agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govhilarispublisher.com Research has focused on the design of isoindoline (B1297411) derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme directly implicated in the progression of Alzheimer's disease. hilarispublisher.comnih.gov

In one study, to explore the significance of molecular geometry in AChE inhibition, researchers synthesized a series of 1-isoindolinone-based derivatives as analogues of the FDA-approved drug Donepezil. nih.gov Donepezil, which contains a 1-indanone (B140024) core, has a tetrahedral geometry at the α-carbon next to the ketone. nih.gov By replacing this carbon with a nitrogen atom to create the 1-isoindolinone framework, a more planar trigonal pyramidal geometry was achieved. nih.gov The results showed that the original tetrahedral geometry of Donepezil was about three times more effective at inhibiting AChE compared to the new planar isoindolinone derivative, highlighting that specific spatial arrangements are crucial for potent enzyme inhibition. nih.gov

Further studies have shown that derivatives of the related dioxoisoindoline structure have the ability to inhibit acetylcholinesterase in vitro. hilarispublisher.com Additionally, certain isoindoline derivatives have demonstrated effects on motor activity in in vivo models of Parkinson's disease, suggesting the therapeutic potential of this chemical family extends to multiple neurodegenerative conditions. hilarispublisher.com The neuroprotective properties of related compounds, such as fiscalin derivatives, have also been demonstrated in cellular models, where they protect against cytotoxicity induced by neurotoxins. nih.gov

Antiviral Activities

The isoindole scaffold, which includes isoindolin-1-one derivatives, is recognized for its importance in a wide range of biologically active compounds and has been investigated for its antiviral properties. researchgate.net The versatility of the isoindole framework allows for its linkage, fusion, or substitution with various side chains to produce effective antiviral agents against several human viruses. researchgate.net

Research into isoquinolone derivatives, which are structurally similar to the isoindolinone core, has identified compounds with inhibitory activity against both influenza A and B viruses. nih.gov One high-throughput screening campaign identified a potent isoquinolone compound that suppresses the viral RNA replication step. nih.gov Although the initial lead compound exhibited cytotoxicity, subsequent chemical modifications and structure-activity relationship (SAR) studies led to the identification of a less toxic derivative that could serve as a backbone for developing new antiviral drugs that target the influenza viral polymerase. nih.gov The antiviral activity of these derivatives is often dependent on the nature and position of substituents on the core structure. mdpi.com

Metabolic Disease Research

Derivatives based on the isoindolin-1-one scaffold have emerged as candidates for the management of metabolic diseases, with specific applications in diabetes and conditions related to urease enzyme activity.

A primary strategy in managing type 2 diabetes mellitus is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which helps to control post-meal blood sugar levels. nih.govmdpi.com Novel synthesized analogs integrating the isoindoline structure with other heterocyclic rings, such as pyridine (B92270), have been evaluated for their antidiabetic potential. mdpi.com

Certain pyridine derivatives containing the isoindoline-1,3-dione moiety have demonstrated noteworthy inhibitory activity against both α-glycosidase and α-amylase, with potency comparable to or exceeding that of the standard drug acarbose. mdpi.com For example, one derivative, compound 7d from a study, showed significant inhibition of both enzymes. mdpi.com In silico docking studies supported these findings, revealing favorable binding affinities of the compound within the active sites of these enzymes. mdpi.com

Table 1: In Vitro Antidiabetic Enzyme Inhibition by an Isoindoline Derivative Data sourced from literature evaluating novel quinoline- and isoindoline-integrated compounds. mdpi.com

| Compound | Target Enzyme | IC₅₀ (mM) |

|---|---|---|

| Derivative 7d | α-glycosidase | 0.07 |

| α-amylase | 0.21 | |

| Acarbose (Standard) | α-glycosidase | 0.09 |

| α-amylase | 0.25 |

The urease enzyme, particularly that produced by the bacterium Helicobacter pylori, is a key target for treating peptic ulcers and other gastric conditions. nih.govresearchgate.net Isoindolin-1-one derivatives have been designed and synthesized as potent urease inhibitors. nih.govresearchgate.net In a study investigating a series of 2,3-disubstituted isoindolin-1-ones, all sixteen synthesized compounds displayed urease inhibitory activity. nih.govresearchgate.net One derivative in particular, compound 5c , exhibited the most potent activity with an IC₅₀ value of 10.07 ± 0.28 µM. This potency was more than twofold greater than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM) and tenfold greater than hydroxyurea (B1673989) (IC₅₀ = 100.00 ± 0.02 µM). nih.govresearchgate.net

Table 2: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives Data from a study on 2,3-disubstituted isoindolin-1-one derivatives. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 5c | 10.07 ± 0.28 |

| 5a | 12.21 ± 0.15 |

| 5d | 13.15 ± 0.19 |

| 5b | 13.91 ± 0.11 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (Standard) | 100.00 ± 0.02 |

Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of isoindolin-1-one derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular framework and observe the resulting changes in biological effect, are crucial for optimizing these compounds as potential therapeutic agents. nih.gov

The type and placement of chemical groups (substituents) on the isoindolin-1-one core are determinant factors for bioactivity. In the context of urease inhibition, SAR studies of 2,3-disubstituted isoindolin-1-ones revealed that the nature of the substituent on the phenyl ring at position 2 significantly impacts inhibitory potency. nih.gov For instance, derivatives with a chlorine atom at the para-position (compound 5c ) or a bromine atom at the para-position (compound 5d ) of the phenyl ring showed stronger inhibition compared to those with a methyl group. nih.gov This suggests that electron-withdrawing groups at this position may enhance the molecule's interaction with the enzyme's active site.

Similarly, in the development of AChE inhibitors for neurodegenerative diseases, SAR studies have been pivotal. Research on indanone derivatives, which are structurally analogous to isoindolinones, found that the introduction of a 5,6-dimethoxy substitution pattern on the indanone ring resulted in one of the most potent and selective AChE inhibitors known, compound 13e (Donepezil). nih.gov This specific substitution pattern enhanced the affinity for AChE by over 1250 times compared to butyrylcholinesterase, demonstrating how precise structural modifications can lead to highly selective and potent drug candidates. nih.gov

Ligand-Target Interactions and Binding Modes

The therapeutic efficacy of any pharmacological agent is fundamentally rooted in its molecular interaction with its biological target. For derivatives of this compound, understanding these interactions at an atomic level is crucial for elucidating their mechanism of action and for the rational design of next-generation inhibitors with improved potency and selectivity. Research into this class of compounds has revealed distinct binding modes across various protein targets, primarily involving a network of hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively stabilize the ligand-target complex.

Interactions with Tankyrase

Derivatives of the isoindolin-1-one scaffold have been identified as potent inhibitors of tankyrases (TNKS1 and TNKS2), enzymes that play a key role in cellular processes such as Wnt signaling. nih.gov Structural and computational studies have elucidated how these molecules engage the enzyme's binding site.

Molecular docking and dynamics simulations of certain derivatives reveal specific and stable binding modes. mdpi.com For instance, one mode of interaction involves the formation of hydrogen bonds with the backbone atoms of key amino acid residues within the catalytic domain. In addition, π-π stacking interactions with histidine residues are often observed, contributing to the affinity of the compound. mdpi.com

Interestingly, crystallographic studies have shown that some isoindolin-1-one-related inhibitors, such as IWR2, bind to a novel, induced-fit pocket rather than the nicotinamide (B372718) pocket targeted by many other PARP inhibitors. researchgate.net This unique binding mode provides a structural basis for their high potency and selectivity for tankyrases over other PARP family members. researchgate.net The interactions within this pocket are critical for stabilizing the inhibitor-enzyme complex.

Below is a summary of predicted interactions for an isoindolin-1-one-like compound (Compound A1) with Tankyrase:

| Interaction Type | Interacting Residue(s) |

| Hydrogen Bonds | Gly1032, Asp1045, Tyr1060, Lys1067 |

| π-π Stacking | His1048 |

This interactive table summarizes the key molecular interactions between a representative isoindolin-1-one derivative and the tankyrase binding site, as identified through molecular modeling studies. mdpi.com

Binding Modes with PI3Kγ

The isoindolin-1-one core is also a feature of inhibitors targeting phosphoinositide 3-kinases (PI3Ks), particularly the gamma isoform (PI3Kγ), which is implicated in inflammatory responses and cancer. Molecular modeling of these derivatives within the ATP-binding pocket of PI3Kγ has provided detailed insights into their mechanism of inhibition. mdpi.com

The binding is typically anchored by multiple hydrogen bonds. For example, a common interaction pattern involves the formation of a bidentate hydrogen bond with the hinge region residue Cys694. A third hydrogen bond may form with the catalytic lysine (B10760008) (Lys644), further securing the inhibitor in the active site. mdpi.com

In addition to hydrogen bonding, π-stacking and hydrophobic interactions play a significant role. Pi-sigma interactions can occur between the isoindolinone ring and gatekeeper residues like Ile879, as well as with residues in the selectivity pocket such as Met804 and Met953. mdpi.com Furthermore, π-π stacking with aromatic residues like Tyr867 helps to properly orient the ligand and enhance binding affinity. mdpi.com The ethylcyclopropane (B72622) moiety present in some derivatives engages in hydrophobic interactions with a specific alkyl affinity pocket lined by residues including Leu838, Met842, Leu845, Cys869, and Phe965. mdpi.com

The following table details the binding interactions for a representative isoindolin-1-one derivative (Compound C34) with PI3Kγ:

| Interaction Type | Interacting Residue(s) | Moiety Involved |

| Hydrogen Bond | Cys694, Lys644 | Aminopyrazollopyrimidine, Carbonyl group |

| π-σ Interaction | Met804, Met953, Ile879 | Pyrazole ring, Isoindolinone ring |

| π-π Stacking | Tyr867 | Azaindole ring |

| Hydrophobic | Leu838, Met842, Leu845, Cys869, Phe965 | Ethylcyclopropane moiety |

This interactive table outlines the specific molecular interactions that stabilize the binding of an isoindolin-1-one derivative within the ATP pocket of PI3Kγ. mdpi.com

General Principles of PARP Inhibition

Many isoindolin-1-one derivatives function as inhibitors of Poly (ADP-ribose) polymerases (PARPs). These inhibitors are typically designed as nicotinamide mimetics that competitively bind to the NAD+ binding domain of the PARP catalytic site. nih.gov This competitive binding prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in DNA single-strand break repair. frontiersin.org

A key mechanism of action for many PARP inhibitors, likely including those based on the this compound scaffold, is "PARP trapping." frontiersin.org This process involves the inhibitor binding to the NAD+ pocket, which not only blocks catalytic activity but also traps the PARP1 enzyme on the DNA at the site of a break. nih.govfrontiersin.org This trapped PARP1-DNA complex is highly cytotoxic as it can stall replication forks, leading to the formation of double-strand breaks that are lethal to cancer cells with deficiencies in homologous recombination repair. frontiersin.org The specific interactions within the NAD+ binding site, therefore, not only determine inhibitory potency but also the efficiency of PARP trapping.

Influence of the Methyl Group

The presence of a methyl group, as in 6-Methyl isoindolin-1-one, can significantly influence ligand-target interactions. The addition of a methyl group generally increases the molecule's hydrophobicity. nih.gov This can lead to a more favorable binding free energy if the methyl group can be accommodated within a well-fitting hydrophobic pocket in the protein's binding site. nih.gov This transfer from a solvent-exposed state to a buried hydrophobic environment can contribute approximately 0.7 kcal/mol to the binding affinity. nih.gov The precise positioning of the methyl group is critical; its strategic placement can enhance van der Waals contacts and displace unfavorable water molecules from the binding interface, thereby improving potency.

Applications Beyond Direct Biological Therapeutic Use

Materials Science Applications

The isoindolinone framework is increasingly recognized for its potential in creating novel functional materials. The rigid, planar structure combined with its electronic characteristics makes it a suitable candidate for applications requiring specific photophysical or electronic behaviors.

While direct applications of 6-methylisoindolin-1-one in commercial organic electronic devices are not yet established, the fundamental properties of the isoindolinone core are relevant to the field of organic semiconductors. Organic semiconductors are π-conjugated molecular systems that form the active layers in devices like organic light-emitting diodes (OLEDs). The performance of these materials depends on their molecular structure, which dictates intermolecular interactions (e.g., π–π stacking) and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).